Imatinib-d8

Descripción general

Descripción

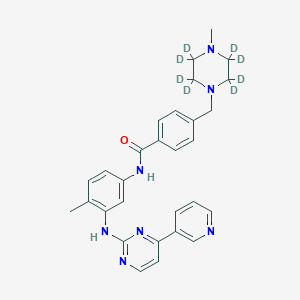

Imatinib-d8 is a deuterium-labeled analog of imatinib, a well-known tyrosine kinase inhibitor used primarily in the treatment of chronic myeloid leukemia and gastrointestinal stromal tumors. The deuterium labeling in this compound allows for its use in pharmacokinetic studies, enabling researchers to track the drug’s distribution and metabolism in the body more accurately.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of imatinib-d8 involves the incorporation of deuterium atoms into the imatinib molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the use of deuterated hydrogen gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure the selective incorporation of deuterium atoms. The use of high-purity deuterated reagents and solvents is crucial to achieve the desired isotopic labeling.

Análisis De Reacciones Químicas

Types of Reactions: Imatinib-d8 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form N-oxide derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxide derivatives, while reduction can produce amine derivatives.

Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

Absolute Bioavailability Assessment

One of the primary applications of imatinib-d8 is in pharmacokinetic studies to determine the absolute bioavailability of imatinib. A study involving patients with gastrointestinal stromal tumors (GIST) administered a microdose of this compound intravenously alongside their regular oral imatinib dose. This method allowed researchers to accurately quantify both drugs in plasma samples using a validated LC-MS/MS assay. The results indicated a median absolute bioavailability of 76% for oral imatinib, confirming the utility of this compound in such assessments .

Method Development for Quantification

The development of sensitive analytical methods to quantify imatinib and this compound simultaneously has been a significant advancement. A validated LC-MS/MS method demonstrated the ability to measure high concentrations of imatinib alongside low concentrations of this compound, facilitating accurate pharmacokinetic profiling. This method is essential for conducting bioavailability trials and understanding the drug's metabolism without interference from high levels of the unlabeled compound .

Clinical Applications

Targeted Cancer Therapy

this compound is primarily used in clinical settings to study its efficacy in treating cancers such as GIST and systemic mastocytosis. For instance, clinical trials have shown that imatinib effectively inhibits tumor growth by blocking specific tyrosine kinases involved in cancer progression . The deuterated form can help researchers track the drug's metabolic pathways and interactions more precisely.

Case Studies

Several clinical case studies have highlighted the effectiveness of imatinib in patients with GIST. In one notable case, patients treated with imatinib mesylate showed significant tumor reduction and symptom relief, demonstrating its therapeutic potential . The use of this compound in these studies allows for better understanding and optimization of dosing regimens based on individual patient responses.

Research Insights

Mutation Analysis

Research utilizing this compound has also focused on understanding the impact of genetic mutations on treatment outcomes. For example, studies have indicated that certain mutations (e.g., D816V) can lead to resistance against imatinib, underscoring the need for personalized treatment strategies . By employing this compound in mutation status assessments, researchers can gain insights into which patients are likely to benefit from therapy.

Summary Table: Key Characteristics and Applications

| Application Area | Description | Key Findings/Results |

|---|---|---|

| Pharmacokinetics | Assessing absolute bioavailability using LC-MS/MS methods | Median bioavailability of 76% for oral imatinib; effective quantification achieved |

| Clinical Efficacy | Treating cancers like GIST and systemic mastocytosis | Significant tumor reduction observed; variability based on genetic mutations noted |

| Mutation Impact | Studying resistance mechanisms related to specific mutations | Certain mutations lead to reduced efficacy; highlights need for personalized treatment |

Mecanismo De Acción

Imatinib-d8, like imatinib, inhibits the Bcr-Abl tyrosine kinase, which is the constitutive abnormal gene product of the Philadelphia chromosome in chronic myeloid leukemia. By inhibiting this enzyme, this compound blocks the proliferation of leukemic cells and induces apoptosis. The molecular targets include the ATP-binding site of the Bcr-Abl kinase, leading to the inhibition of its activity and subsequent downstream signaling pathways .

Comparación Con Compuestos Similares

Imatinib-d8 is unique due to its deuterium labeling, which distinguishes it from other tyrosine kinase inhibitors. Similar compounds include:

Dasatinib: A second-generation tyrosine kinase inhibitor with a broader spectrum of activity.

Nilotinib: Another second-generation inhibitor with increased potency against Bcr-Abl.

Bosutinib: A dual Src/Abl kinase inhibitor used in cases of imatinib resistance.

Ponatinib: A third-generation inhibitor effective against multiple Bcr-Abl mutations.

This compound’s uniqueness lies in its use as a labeled analog for detailed pharmacokinetic and pharmacodynamic studies, providing insights that are not possible with non-labeled compounds.

Actividad Biológica

Imatinib-d8, a deuterated form of the well-known tyrosine kinase inhibitor imatinib, is primarily utilized in pharmacokinetic studies to investigate the drug's bioavailability and metabolic pathways. This article explores the biological activity of this compound, focusing on its pharmacokinetics, effects on tumor biology, and implications for therapeutic applications.

Overview of this compound

This compound is structurally similar to imatinib but contains eight deuterium atoms, which enhances its stability and allows for precise tracking in biological systems. This isotopic labeling is crucial for understanding the pharmacokinetics of imatinib without interference from the unlabeled compound.

Study Design and Findings

A pivotal study assessed the absolute bioavailability of oral imatinib through a microdosing approach using this compound. Six patients with gastrointestinal stromal tumors (GIST) received a standard oral dose of 400 mg imatinib followed by a 100 μg intravenous microdose of this compound. Plasma samples were collected over 48 hours to measure concentrations of both compounds using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

- Results :

| Parameter | Value |

|---|---|

| Oral Dose of Imatinib | 400 mg |

| Intravenous Dose of this compound | 100 μg |

| Median Bioavailability | 76% (Range: 44%-106%) |

Biological Activity in Tumor Models

Imatinib has been widely studied for its effects on tumor biology, particularly in GISTs. Recent research indicates that imatinib not only acts directly on tumor cells but also modulates immune responses within the tumor microenvironment.

Immune Modulation

In a mouse model of spontaneous GIST, it was observed that imatinib treatment significantly increased the frequency and activation of CD8+ T cells within tumors. This effect was attributed to:

- Decreased Regulatory T Cells (Tregs) : Imatinib reduced the number of Tregs in the tumor, enhancing the CD8+ T cell to Treg ratio, which is associated with better immunological outcomes against tumors .

- Increased Cytolytic Activity : The activated CD8+ T cells exhibited higher granzyme B expression, indicating enhanced cytolytic potential against tumor cells .

Case Studies and Clinical Implications

Clinical studies have demonstrated that patients receiving imatinib exhibit significant improvements in survival rates for conditions such as GIST and chronic myeloid leukemia (CML). The incorporation of this compound into research allows for more accurate assessments of drug metabolism and efficacy.

Propiedades

IUPAC Name |

N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N7O/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34)/i14D2,15D2,16D2,17D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTUFNOKKBVMGRW-AZGHYOHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649425 | |

| Record name | 4-{[4-Methyl(~2~H_8_)piperazin-1-yl]methyl}-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092942-82-9 | |

| Record name | 4-{[4-Methyl(~2~H_8_)piperazin-1-yl]methyl}-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why use imatinib-d8 instead of imatinib in bioavailability studies?

A: this compound, due to its isotopic labeling, behaves almost identically to imatinib in biological systems but can be distinguished analytically. This allows researchers to administer a microdose of this compound intravenously and simultaneously track both the intravenously administered this compound and orally administered imatinib. [, ] This approach avoids the need for a complete washout period between different dosage forms, making the determination of absolute bioavailability more accurate and efficient. []

Q2: What analytical techniques are commonly used to quantify imatinib and this compound in biological samples?

A: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying imatinib and this compound in biological samples like plasma. [, , ] This method offers high sensitivity and selectivity, enabling the detection of low concentrations of this compound even in the presence of high imatinib concentrations from therapeutic doses. [] Various LC-MS/MS methods have been developed and validated for this purpose, often employing solid phase extraction for sample cleanup. [, ]

Q3: Can you provide an example of how this compound was used in a specific study?

A: In a clinical trial, researchers administered a 100 μg microdose of this compound intravenously to a patient already receiving 400 mg oral imatinib daily. [] The simultaneous measurement of both imatinib and this compound in plasma allowed for a direct comparison of their pharmacokinetic profiles and accurate determination of the absolute bioavailability of oral imatinib. []

Q4: Are there any limitations to using this compound in bioavailability studies?

A: While deuterated analogs like this compound are considered to be very similar to their non-deuterated counterparts, subtle differences in physicochemical properties might exist. [] Additionally, although mass spectrometry offers high selectivity, the potential for interference from metabolites or other co-administered drugs needs to be carefully considered during method development and validation. []

Q5: What are the future directions for research involving this compound?

A: While the provided research focused on the use of this compound for absolute bioavailability studies, the application of stable isotope-labeled drugs extends beyond this. Future research might explore the use of this compound in studying the drug's distribution in different tissues or investigating drug-drug interactions. Additionally, further optimization and automation of the analytical methods, potentially incorporating advancements like turbulent flow liquid chromatography, could lead to higher throughput and efficiency in clinical and research settings. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.